2-[(E)-2-(4-nitrophenyl)vinyl]pyridine
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Overview
Description
2-[(E)-2-(4-nitrophenyl)vinyl]pyridine is an organic compound with the molecular formula C13H10N2O2. It is characterized by the presence of a pyridine ring substituted with a vinyl group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-nitrophenyl)vinyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The vinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-[(E)-2-(4-nitrophenyl)vinyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(2-nitrophenyl)vinyl]pyridine
- 2-[(E)-2-(4-nitrophenyl)vinyl]-1H-benzimidazole
- 4-[(E)-2-(2-nitrophenyl)vinyl]pyridine
Uniqueness
2-[(E)-2-(4-nitrophenyl)vinyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of selective inhibitors or advanced materials .
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)ethenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWIGCZMJZUUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347815 |
Source
|
Record name | 2-[2-(4-nitrophenyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-67-2 |
Source
|
Record name | 2-[2-(4-nitrophenyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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